ASN06917370

Adenosine Receptor Pharmacology GPCR Ligand Design Neuropharmacology

Procure ASN06917370 (CAS 837404-68-9), the highest-potency GPR17 modulator (EC50=268 pM) and a high-affinity A1 adenosine receptor ligand (Ki<50 nM). The 2-chlorobenzyl group confers >10-fold enhanced A1 binding, enabling precise dual-target studies in OPC differentiation and remyelination. This triazolopyrimidine is supplied at ≥95% purity (HPLC) with full analytical certification, serving as a definitive reference standard for LC-MS and HTS campaigns. Its unique dual pharmacology is irreplaceable.

Molecular Formula C24H21ClF3N7O2
Molecular Weight 531.9 g/mol
Cat. No. B605631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN06917370
SynonymsASN06917370;  ASN-06917370;  ASN 06917370.
Molecular FormulaC24H21ClF3N7O2
Molecular Weight531.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H21ClF3N7O2/c25-18-4-2-1-3-15(18)13-35-21-19(32-33-35)22(36)31-20(30-21)14-9-11-34(12-10-14)23(37)29-17-7-5-16(6-8-17)24(26,27)28/h1-8,14H,9-13H2,(H,29,37)(H,30,31,36)
InChIKeySKWHAHNDWJREJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide: Core Scaffold Identity and Key Analytical Specifications


4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS: 837404-68-9; MF: C24H21ClF3N7O2; MW: 531.92) is a synthetic heterocyclic compound belonging to the 1,2,3-triazolo[4,5-d]pyrimidine class . This compound features a 2-chlorobenzyl substituent at the N3 position of the triazolopyrimidine core and a piperidine-1-carboxamide moiety bearing a 4-(trifluoromethyl)phenyl group, distinguishing it from analogs with alternative lipophilic or amine substitutions . Vendor technical datasheets confirm a minimum purity specification of 95% (HPLC) for research-grade procurement .

Why Generic Substitution of 4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide Fails: Structural Determinants of Target Engagement


The compound's pharmacological identity is dictated by a convergent set of structural features that cannot be replicated by in-class analogs bearing alternative substituents. The 2-chlorobenzyl group at the triazolopyrimidine N3 position confers >10-fold enhanced binding affinity for the A1 adenosine receptor relative to the unsubstituted benzyl analog (Ki < 50 nM vs. benzyl Ki ~500-600 nM) [1][2]. Simultaneously, the piperidine-carboxamide extension incorporating the 4-(trifluoromethyl)phenyl group enables high-potency GPR17 receptor modulation (EC50 = 268 pM in [35S]GTPγS binding assays) that is absent in compounds lacking this extended carboxamide architecture . Substitution with a different aryl group or removal of the trifluoromethyl moiety eliminates this dual-targeting capacity, rendering the compound functionally distinct from structurally similar triazolopyrimidines. Therefore, generic substitution without rigorous head-to-head comparative data introduces uncontrolled variability in target engagement and downstream pharmacological outcomes.

Quantitative Differentiation Evidence for 4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide vs. Structural Analogs


2-Chlorobenzyl Substituent at N3 Position Confers Superior A1 Adenosine Receptor Affinity Relative to Benzyl and Phenethyl Analogs

In a systematic SAR study of 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines, the 2-chlorobenzyl substituent at the N3 position (the exact substitution present in the target compound) produced the highest A1 adenosine receptor affinity among three evaluated lipophilic groups. The 2-chlorobenzyl-bearing series exhibited Ki values < 50 nM at the bovine brain A1 receptor, whereas the benzyl-substituted analogs showed Ki values approximately 500-600 nM, and the phenethyl-substituted analogs displayed further reduced affinity [1]. This quantifies a greater than 10-fold improvement in binding affinity attributable specifically to the 2-chlorobenzyl moiety.

Adenosine Receptor Pharmacology GPCR Ligand Design Neuropharmacology

GPR17 Receptor Modulation at Sub-Nanomolar Potency: EC50 = 268 pM in [35S]GTPγS Functional Assays

The target compound (designated ASN06917370 or Compound V) functions as a highly potent modulator of the orphan G protein-coupled receptor GPR17 (uracil nucleotide/cysteinyl leukotriene receptor). In [35S]GTPγS binding assays measuring functional G protein activation, the compound exhibits an EC50 of 268 pM . This sub-nanomolar potency exceeds that of alternative GPR17 ligands such as MDL29,951, which activates GPR17 with EC50 values reported in the low micromolar range [1]. The compound's GPR17 activity is directly linked to its specific structural architecture, including the piperidine-1-carboxamide extension with the 4-(trifluoromethyl)phenyl terminus.

Orphan GPCR Pharmacology Neuroprotection Demyelinating Disease Research

Dual-Targeting Capability (A1 Adenosine Receptor and GPR17) Not Replicated in Analogs with Alternative C7 Amine Substitutions

The SAR analysis of 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines demonstrates that the nature of the C7 amine substituent profoundly influences receptor selectivity profiles. Compounds bearing cycloalkylamino (cyclopentyl, cyclohexyl) or aralkylamino groups at C7 exhibit potent A1 receptor affinity, whereas those with substituted aromatic amines show a generalized and strong decrease in A1 binding [1]. The target compound uniquely incorporates a piperidine-1-carboxamide moiety at C7 that not only preserves the A1 affinity conferred by the 2-chlorobenzyl N3 group but simultaneously enables high-potency GPR17 modulation [2]. Analogs lacking this specific C7 extension or bearing alternative amine substitutions do not exhibit the dual A1/GPR17 targeting profile.

Polypharmacology Multi-Target Drug Discovery Receptor Crosstalk

Validated Chemical Identity and Purity Specifications for Reproducible Experimental Outcomes

The target compound is commercially available with certified purity specifications of ≥95% (HPLC) from multiple independent vendors, with documented CAS registration (837404-68-9) and InChIKey (SKWHAHNDWJREJG-UHFFFAOYSA-N) providing unambiguous chemical identity verification . This contrasts with many structurally related triazolopyrimidine analogs that lack commercial availability with verified analytical certification, introducing uncertainty in purity and identity that directly compromises experimental reproducibility. The compound's inclusion in curated databases (PubChem CID 135439060) further supports traceable provenance [1].

Chemical Procurement Quality Control Assay Reproducibility Reference Compound Standardization

Optimal Research Application Scenarios for 4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide Based on Verified Differentiation Evidence


Investigating GPR17-Mediated Oligodendrocyte Differentiation and Myelination in CNS Demyelinating Disease Models

The compound's sub-nanomolar EC50 (268 pM) for GPR17 activation in [35S]GTPγS binding assays establishes it as the highest-potency GPR17 modulator among currently characterized ligands, exceeding MDL29,951 by three orders of magnitude [1]. This potency advantage enables studies of GPR17 signaling at physiologically relevant concentrations without confounding off-target effects that arise from the high micromolar concentrations required for alternative ligands. Applications include oligodendrocyte precursor cell (OPC) differentiation assays, ex vivo cerebellar slice myelination models, and in vivo studies of remyelination in experimental autoimmune encephalomyelitis (EAE) where low-nanomolar circulating concentrations are sufficient for target engagement.

A1 Adenosine Receptor Binding Studies Requiring High-Affinity Reference Ligands with Defined N3 Substituent SAR

The 2-chlorobenzyl N3 substituent confers >10-fold enhanced A1 receptor binding affinity (Ki < 50 nM) compared to benzyl-substituted analogs [2]. This quantitative differentiation makes the compound an optimal reference ligand for A1 adenosine receptor radioligand displacement assays, particularly when researchers need to benchmark the binding affinity of novel A1-targeting compounds against a structurally defined triazolopyrimidine scaffold. The compound's commercial availability with certified purity further supports its use as a standardized positive control in high-throughput screening campaigns for A1 receptor modulators.

Dual A1 Adenosine Receptor and GPR17 Pharmacological Profiling in Neurodegenerative and Neuroinflammatory Pathways

The compound's unique combination of sub-50 nM A1 receptor binding and sub-nanomolar GPR17 functional activation—a dual-targeting profile not replicated by analogs with alternative C7 amine substitutions—positions it as a privileged chemical probe for investigating receptor crosstalk mechanisms [2][3]. Specific applications include co-culture systems examining the interplay between purinergic signaling (A1) and uracil nucleotide/leukotriene signaling (GPR17) in microglia-astrocyte-neuron communication, as well as in vivo studies of neuroprotection where simultaneous modulation of both receptors may confer synergistic therapeutic benefit in conditions such as cerebral ischemia, traumatic brain injury, or Parkinson's disease models.

Standardized Reference Compound for Triazolopyrimidine Scaffold Library Quality Control and Analytical Method Validation

With its unambiguous CAS registry (837404-68-9), defined InChIKey, and multi-vendor availability at ≥95% certified purity, the compound serves as an ideal analytical reference standard for LC-MS method development, HPLC column calibration, and NMR spectral library construction specific to the 1,2,3-triazolo[4,5-d]pyrimidine chemotype . This application is particularly relevant for medicinal chemistry groups synthesizing triazolopyrimidine-focused libraries who require a commercially available, structurally authenticated benchmark compound to validate analytical instrumentation and confirm the identity of newly synthesized derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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